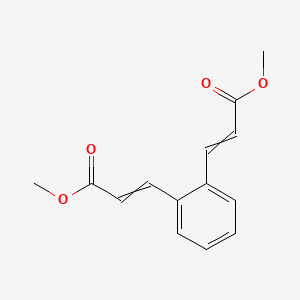
N-Cyano-N'-4-pyridinyl-N''-(1,1,3,3-tetramethylbutyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine is a chemical compound known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine typically involves the reaction of 4-cyanopyridine with 1,1,3,3-tetramethylbutylamine in the presence of a guanidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated derivatives .
Scientific Research Applications
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving potassium channels and their regulation.
Medicine: Investigated for its potential therapeutic effects, particularly as an antihypertensive agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by activating potassium channels. It binds to specific sites on the potassium channels, leading to their opening and allowing potassium ions to flow through. This action helps in regulating cellular functions and maintaining proper physiological conditions. The molecular targets include ATP-sensitive potassium channels, which play a crucial role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diazoxide: Another potassium channel activator with similar antihypertensive properties.
Minoxidil: Known for its vasodilatory effects and used in the treatment of hypertension and hair loss.
Nicorandil: Combines potassium channel activation with nitrate-like vasodilatory effects.
Uniqueness
N-Cyano-N’-4-pyridinyl-N’'-(1,1,3,3-tetramethylbutyl)guanidine is unique due to its specific structure, which provides a distinct mechanism of action and a broad range of applications. Its ability to selectively activate potassium channels makes it a valuable tool in both research and therapeutic contexts .
Properties
CAS No. |
60560-36-3 |
|---|---|
Molecular Formula |
C15H23N5 |
Molecular Weight |
273.38 g/mol |
IUPAC Name |
1-cyano-3-pyridin-4-yl-2-(2,4,4-trimethylpentan-2-yl)guanidine |
InChI |
InChI=1S/C15H23N5/c1-14(2,3)10-15(4,5)20-13(18-11-16)19-12-6-8-17-9-7-12/h6-9H,10H2,1-5H3,(H2,17,18,19,20) |
InChI Key |
KWLXFIVZLFBUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C(NC#N)NC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
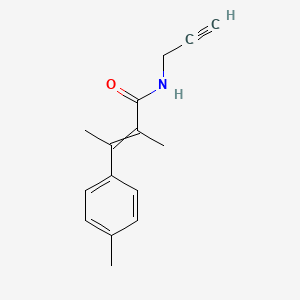
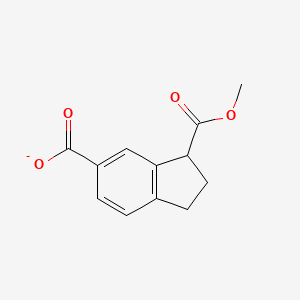
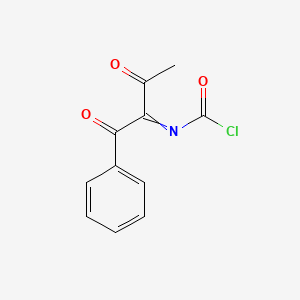
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
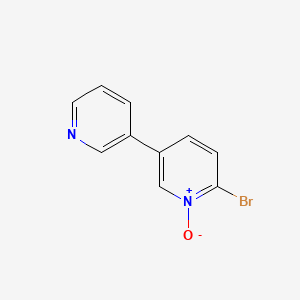
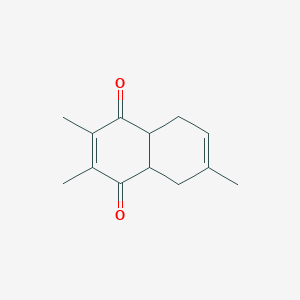

![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)

![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
